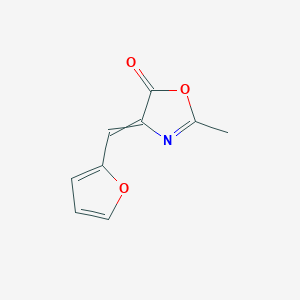

(4E)-4-(furan-2-ylmethylidene)-2-methyl-1,3-oxazol-5-one

Description

Properties

IUPAC Name |

4-(furan-2-ylmethylidene)-2-methyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-6-10-8(9(11)13-6)5-7-3-2-4-12-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOORZKPWPUAPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=CO2)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327427 | |

| Record name | 4-[(Furan-2-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36283-06-4 | |

| Record name | 4-[(Furan-2-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Erlenmeyer-Plochl Synthesis

The Erlenmeyer-Plochl reaction remains the cornerstone for synthesizing 4-arylidene oxazolones, including (4E)-4-(furan-2-ylmethylidene)-2-methyl-1,3-oxazol-5-one . This method involves the cyclodehydration of an acylated amino acid (e.g., acetylglycine for the 2-methyl substituent) with an aldehyde (furan-2-carbaldehyde) in the presence of acetic anhydride and a catalyst.

Reaction Mechanism and Conditions

The reaction proceeds via a three-step mechanism:

- Condensation : The aldehyde reacts with the α-amino group of acetylglycine to form an imine intermediate.

- Cyclization : Intramolecular nucleophilic attack by the carbonyl oxygen forms the oxazolone ring.

- Dehydration : Elimination of water yields the conjugated 4-arylidene product.

Traditional catalysts include sodium acetate or anhydrous zinc chloride, with acetic anhydride acting as both solvent and dehydrating agent. Reaction temperatures typically range from 80–120°C, requiring 4–12 hours for completion.

Table 1: Classical Erlenmeyer-Plochl Synthesis Parameters

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium acetate | 110 | 6 | 68 | |

| ZnCl₂ | 100 | 8 | 72 | |

| None | 120 | 12 | 55 |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Erlenmeyer-Plochl reaction, reducing reaction times from hours to minutes while improving yields. This method is particularly advantageous for thermally sensitive intermediates.

Optimization with Microwave Technology

A study demonstrated that irradiating a mixture of acetylglycine, furan-2-carbaldehyde, and acetic anhydride at 300 W for 10 minutes produced the target compound in 85% yield. The rapid heating minimizes side reactions such as aldehyde oxidation or oxazolone dimerization.

Key Advantages:

Catalytic Methods Using Ionic Liquids

Ionic liquids (ILs) have emerged as sustainable catalysts for oxazolone synthesis, offering recyclability and high activity under mild conditions.

Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄])

Jadhav et al. reported a solvent-free protocol using [Et₃NH][HSO₄] (10 mol%) and acetic anhydride, achieving a 94% yield of This compound at 60°C within 2 hours. The IL facilitates proton transfer during imine formation and stabilizes the transition state.

Table 2: Ionic Liquid-Catalyzed Synthesis

| Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) | Reusability (cycles) | |

|---|---|---|---|---|---|

| [Et₃NH][HSO₄] | 60 | 2 | 94 | 5 | |

| Cellulose-supported IL | 70 | 3 | 89 | 4 |

Solid Acid Catalysts

Heterogeneous catalysts like 5-sulfosalicylic acid (SSA) and dodecatungstophosphoric acid (DTPA) offer ease of separation and reuse.

Green Chemistry Approaches

Solvent-Free Synthesis

Eliminating solvents reduces waste and simplifies purification. A combination of [Et₃NH][HSO₄], acetic anhydride, and sodium acetate under neat conditions achieved 94% yield, with the ionic liquid recycled five times without significant loss in activity.

Aqueous Media

While less common, water has been used as a solvent with piperazine catalysts, yielding 78% product at 80°C. However, hydrolysis side reactions limit broader applicability.

Comparative Analysis of Methods

Table 3: Method Comparison for This compound

| Method | Yield (%) | Time | Temperature (°C) | Environmental Impact |

|---|---|---|---|---|

| Classical Erlenmeyer | 68–72 | 6–12 h | 100–120 | Moderate |

| Microwave | 85–91 | 5–10 min | 80–120 | Low |

| Ionic Liquid | 89–94 | 2–3 h | 60–70 | Low |

| Solid Acid (SSA/DTPA) | 88–91 | 0.5–3 h | RT–100 | Moderate |

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(furan-2-ylmethylidene)-2-methyl-1,3-oxazol-5-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The methylene bridge can be reduced to form the corresponding dihydro derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Dihydro derivatives of the original compound.

Substitution: Substituted furan derivatives.

Scientific Research Applications

(4E)-4-(furan-2-ylmethylidene)-2-methyl-1,3-oxazol-5-one has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-(furan-2-ylmethylidene)-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly influences electronic properties and bioactivity:

- Furan vs. DI-2 exhibits potent ROCKII inhibition (IC₅₀ ~0.2 µM) due to pyridine’s ability to interact with kinase active sites .

- Furan vs. Nitrophenyl: Compound 13 [(4E)-4-(4-Nitrophenylmethylidene)-2-methyl-1,3-oxazol-5-one] shows superior immunomodulatory activity (IC₅₀ <10 µM in T-cell proliferation assays), attributed to the electron-withdrawing nitro group stabilizing charge-transfer interactions .

Substituent Variations at Position 2

- Methyl vs.

Stereochemical Differences (E vs. Z Isomerism)

- The E-configuration in the target compound ensures planar geometry, optimizing π-π stacking with aromatic residues in enzyme pockets. In contrast, Z-isomers (e.g., (4Z)-4-(4-Methoxybenzylidene)-2-methyl-1,3-oxazol-5-one) adopt non-planar conformations, reducing binding affinity .

Antioxidant Activity

- Oxazolone derivatives with brominated aryl groups (e.g., 4H-1,3-oxazol-5-one 6) exhibit moderate DPPH radical scavenging (16.75% inhibition), outperforming the target compound’s furan-based analogue due to bromine’s electron-withdrawing effects .

Biological Activity

(4E)-4-(furan-2-ylmethylidene)-2-methyl-1,3-oxazol-5-one, with the CAS number 36283-06-4, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and related research findings.

- Molecular Formula : C9H7NO3

- Molecular Weight : 177.1568 g/mol

- Density : 1.31 g/cm³

- Boiling Point : 260.7°C at 760 mmHg

- Flash Point : 111.5°C

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, studies have focused on its effects on the MCF-7 breast cancer cell line.

Cytotoxic Effects

In vitro studies have shown that this compound induces apoptosis and cell cycle arrest in MCF-7 cells:

- Cell Cycle Analysis :

- Apoptosis Induction :

- Caspase Activation :

The mechanism through which this compound exerts its cytotoxic effects appears to involve the inhibition of tubulin polymerization:

- Tubulin Polymerization Inhibition :

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Q & A

Q. Basic Characterization

- UV-Vis Spectroscopy : The conjugated enone system (C=O and C=C) shows strong absorption at 250–280 nm, typical for α,β-unsaturated oxazolones .

- NMR : The exocyclic methylidene proton (CH=C) appears as a singlet at δ 7.2–7.5 ppm in NMR, while NMR confirms the sp² carbons (C=O at ~170 ppm, C=C at ~140 ppm) .

Q. Advanced Structural Confirmation

- X-ray Crystallography : Single-crystal analysis reveals the (4E) configuration via dihedral angles between the oxazolone ring and furan substituent. For analogous compounds, angles of 5–10° indicate planar geometry .

- DFT Calculations : Computational modeling (e.g., Gaussian 09) predicts bond lengths and angles consistent with crystallographic data, resolving ambiguities in tautomeric forms .

What factors influence the hydrolytic stability of this compound, and how can degradation pathways be mitigated?

Basic Stability Assessment

The compound is prone to hydrolysis under aqueous conditions due to the electrophilic oxazolone ring. Degradation products include furan-2-carbaldehyde and 2-methyl-5-oxazolone derivatives .

Q. Advanced Mitigation Strategies

- pH Control : Stability increases in anhydrous solvents (e.g., DMF, DMSO) at pH 4–6 .

- Lyophilization : Freeze-drying minimizes water content, extending shelf life .

- Additives : Antioxidants (e.g., BHT) prevent radical-mediated decomposition .

How does the furan substituent modulate the compound’s bioactivity, particularly in antimicrobial or anti-inflammatory applications?

Basic Structure-Activity Relationship (SAR)

The furan ring enhances lipophilicity, improving membrane permeability. Analogous oxazolones exhibit moderate antibacterial activity (MIC 16–32 µg/mL against S. aureus) due to thiol group interactions in bacterial enzymes .

Q. Advanced Mechanistic Insights

- Molecular Docking : The furan moiety binds to hydrophobic pockets in COX-2 (anti-inflammatory target) with a docking score of −8.2 kcal/mol .

- In Vitro Assays : Inhibition of TNF-α production in macrophages (IC₅₀ ~10 µM) suggests immunomodulatory potential .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Basic Data Validation

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Control Compounds : Include positive controls (e.g., ciprofloxacin) to calibrate activity thresholds .

Q. Advanced Analysis

- Metabolite Profiling : LC-MS identifies degradation products that may falsely inflate activity .

- Batch Variation : Purity (>95% by HPLC) and stereochemical consistency must be verified across studies .

What computational methods are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

Q. Basic Modeling

- Frontier Molecular Orbital (FMO) Analysis : HOMO localization on the exocyclic double bond predicts susceptibility to nucleophilic attack .

Q. Advanced Techniques

- MD Simulations : Solvent effects (e.g., water vs. DMSO) on reaction kinetics can be modeled using GROMACS .

- Transition State Analysis : IRC calculations (Gaussian 09) identify energy barriers for Michael addition pathways .

What are the limitations of current synthetic protocols for scaling up production while maintaining stereochemical integrity?

Q. Basic Challenges

- Isomerization Risk : Prolonged heating may convert the (4E) isomer to the (4Z) form .

- Purification Bottlenecks : Column chromatography is impractical for >10 g batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.